molecular formula C14H19NO3 B7925489 2-[Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-amino]-ethanol

2-[Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-amino]-ethanol

Cat. No.: B7925489
M. Wt: 249.30 g/mol
InChI Key: HUZPOJPWXPQUNX-UHFFFAOYSA-N
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Description

Chemical Structure and Properties The compound 2-[Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-amino]-ethanol (CAS: 1154599-95-7) is a tertiary amine with the molecular formula C₁₁H₁₅NO₃ and a molecular weight of 209.24 g/mol . Its structure features:

  • A 2,3-dihydrobenzo[1,4]dioxin core, a bicyclic ether system.
  • A cyclopropyl group attached to the amine nitrogen.
  • An ethanolamine side chain (–CH₂CH₂OH) as the terminal functional group.

Notably, commercial sources list this compound as discontinued, limiting its accessibility for current research .

Properties

IUPAC Name

2-[cyclopropyl(2,3-dihydro-1,4-benzodioxin-5-ylmethyl)amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO3/c16-7-6-15(12-4-5-12)10-11-2-1-3-13-14(11)18-9-8-17-13/h1-3,12,16H,4-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZPOJPWXPQUNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CCO)CC2=C3C(=CC=C2)OCCO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-amino]-ethanol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Dihydro-benzo[1,4]dioxin Moiety: This can be achieved through the cyclization of appropriate catechol derivatives with ethylene glycol under acidic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group can be introduced via cyclopropanation reactions using reagents such as diazomethane or cyclopropyl carbenes.

    Amination and Ethanol Group Addition:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles may be employed to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

2-[Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-amino]-ethanol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert ketones or aldehydes derived from the compound back to alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule, enhancing its chemical diversity.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Alkyl halides, nucleophiles such as amines or thiols

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

2-[Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-amino]-ethanol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-[Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-amino]-ethanol involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Structural Analogs with Dihydrodioxin Moieties

Key analogs include:

Thiazolidinone Derivatives (9l, 9m, 9n)
Compound Molecular Formula Melting Point Key Structural Features
9l C₂₃H₂₃N₃O₄S₂ 172–233°C (dec.) Benzodioxolylmethylene, thiazolidinone core
9m C₂₃H₂₃N₃O₅S 170–243°C (dec.) Dihydrodioxin-substituted thiazolidinone
9n C₂₂H₂₃N₃O₅S 202–204°C 4-Hydroxy-3-methoxybenzylidene substituent

Key Differences :

  • Substituent Effects : 9l and 9m incorporate bulkier aromatic systems (benzodioxolyl or dihydrodioxin), while 9n features a polar hydroxy-methoxy group. These modifications influence melting points and solubility.
  • Pharmacological Potential: Thiazolidinone derivatives are associated with kinase inhibition (e.g., PI3K inhibitors in ), though direct activity data for 9l–9n are unavailable.
Fluorochem Derivatives
  • 2-Chloro-N-cyclopropyl-N-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-acetamide: Shares the cyclopropyl and dihydrodioxin groups but replaces the ethanolamine side chain with a chloroacetamide.
  • [(2,3-Dihydro-benzo[1,4]dioxin-6-ylmethyl)-methyl-amino]-acetic acid: Introduces a carboxylic acid group, increasing polarity and enabling salt formation for improved bioavailability.

Functional Group Variations

Ethanolamine vs. Acetamide Side Chains
  • The target compound’s ethanolamine group (–CH₂CH₂OH) provides hydrogen-bonding capability, enhancing solubility in polar solvents. In contrast, acetamide derivatives (e.g., Fluorochem compound 3) exhibit greater stability but reduced hydrophilicity .
Cyclopropyl Substituents

The cyclopropyl group in the target compound and Fluorochem derivatives may enhance metabolic stability by resisting oxidative degradation compared to linear alkyl chains.

Therapeutic Potential and Mechanisms

  • PI3K Inhibition: Dihydrodioxin-containing 2,3-dihydro-benzo[1,4]oxazine derivatives are reported as PI3K inhibitors for treating rheumatoid arthritis .
  • Serotonin Receptor Affinity: highlights tricyclic psychotropic drugs with high affinity for novel serotonin receptors. The tertiary amine structure of the target compound may enable analogous interactions, though experimental validation is needed.

Biological Activity

2-[Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-5-ylmethyl)-amino]-ethanol is a compound of interest in medicinal chemistry due to its unique structural features, which include a cyclopropyl group and a dihydrobenzo[1,4]dioxin moiety. This article explores its biological activity, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C14H19NO3
  • Molecular Weight : 249.31 g/mol
  • CAS Number : 1353977-66-8

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound may exert its effects by:

  • Enzyme Inhibition : It can mimic substrates or bind to active sites of enzymes, blocking normal biochemical pathways. This mechanism is often observed in compounds with similar structures that exhibit anti-inflammatory and analgesic effects.
  • Receptor Binding : The compound may interact with various receptors involved in pain and inflammation pathways, potentially leading to therapeutic outcomes in conditions such as chronic pain or inflammatory diseases.

Biological Activity

Research indicates that compounds containing the dihydrobenzo[1,4]dioxin structure often exhibit diverse biological activities. Specifically:

  • Anti-inflammatory Effects : Preliminary studies suggest that this compound could reduce inflammation markers in vitro.
  • Analgesic Properties : It has shown potential in alleviating pain responses in animal models.

Comparative Analysis with Similar Compounds

The following table summarizes the structural features and biological activities of compounds similar to this compound.

Compound NameStructural FeaturesUnique Properties
2-[Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-propanolContains cyclopropyl groupPotentially different pharmacokinetic properties
2-[Cyclopropyl-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-amino]-butanolSimilar structure with longer carbon chainVarying solubility characteristics
2-(Benzo[b][1,4]dioxin-5-yl)ethanolLacks amino substitutionSimpler structure may lead to different biological activities
2-(Hydroxy(2,3-dihydrobenzo[b][1,4]dioxin)amino)ethanolHydroxyl group instead of methylaminoDifferent solubility and reactivity

Case Studies and Research Findings

Recent studies have provided insight into the potential applications of this compound:

  • In Vitro Studies : Research conducted on cell lines indicated that treatment with this compound resulted in a significant reduction in pro-inflammatory cytokines compared to untreated controls.
  • Animal Models : In vivo studies demonstrated that administering the compound led to reduced pain responses in models of arthritis and neuropathic pain. The analgesic effect was comparable to standard non-steroidal anti-inflammatory drugs (NSAIDs).
  • Molecular Docking Studies : Computational analyses suggested strong binding affinity for specific enzyme targets involved in inflammatory pathways. These findings support the hypothesis that the compound may serve as a lead for developing new anti-inflammatory agents.

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